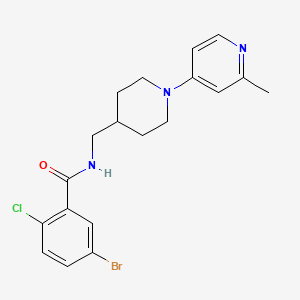

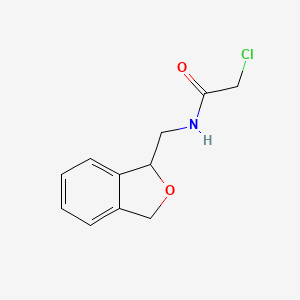

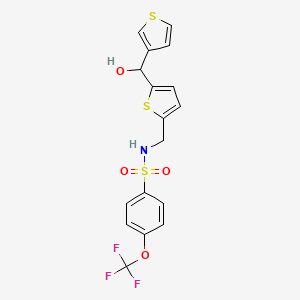

5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antitumor Activity

This compound has been identified as having potential antitumor activity. The presence of the pyridinesulfonamide fragment suggests that it could be used in the design of novel drugs targeting cancer cells. Specifically, derivatives of this compound have been synthesized and shown to inhibit the activity of PI3Kα kinase, which plays a significant role in cell growth and survival, making it a target for cancer therapy .

Agriculture: Pesticide Synthesis

In the agricultural sector, the compound’s derivatives could be explored for the development of new pesticides. The structural complexity and the presence of bromine and chlorine atoms might contribute to the pesticidal properties, potentially leading to the synthesis of compounds that are effective against a broad range of agricultural pests .

Industrial Chemistry: Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the synthesis of complex molecules. Its derivatives can be used in Suzuki–Miyaura coupling reactions, which are pivotal in constructing carbon-carbon bonds, thereby enabling the synthesis of various organic compounds for industrial applications .

Environmental Science: Pollutant Degradation

Derivatives of this compound could be investigated for their role in the degradation of environmental pollutants. The halogenated nature of the compound suggests that it could be involved in advanced oxidation processes, potentially leading to the breakdown of persistent organic pollutants in the environment .

Biochemistry: Enzyme Inhibition

In biochemistry research, the compound could be utilized to study enzyme inhibition. Due to its structural features, it may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme-based assays or treatments .

Pharmaceutical Development: Drug Design

The compound’s structure is conducive to further chemical modifications, making it a valuable synthon in drug design. It could be used to create analogs with enhanced pharmacological properties, such as increased potency or selectivity for certain receptors, which is crucial in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrClN3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-11-15(20)2-3-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZPRALMSCJNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)

![2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2976138.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976147.png)